molecular formula C9H10F3NO B1403701 (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine CAS No. 1261647-71-5

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1403701
CAS No.: 1261647-71-5
M. Wt: 205.18 g/mol
InChI Key: FIQKCMDETAERAO-UHFFFAOYSA-N
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Description

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine is a chemical compound belonging to the class of substituted benzylamines, characterized by a methoxy group and a trifluoromethyl group on its phenyl ring. This structure suggests its utility as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The presence of the benzylamine functional group makes it a potential precursor for the development of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group is of particular interest in drug discovery due to its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity. Research Applications and Value: This compound is primarily valued as a synthetic intermediate. Researchers may employ it in the synthesis of libraries of novel compounds for high-throughput screening or in the development of targeted chemical probes. Its structure is analogous to other substituted benzylamines and phenethylamines used in scientific research. While the specific pharmacological profile and mechanism of action of this compound have not been formally characterized in the scientific literature, its structural features are common in compounds with various biological activities. Researchers should conduct their own thorough characterization and bioactivity studies to determine its suitability for specific applications. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area. Refer to the safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

[3-methoxy-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQKCMDETAERAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Trifluoromethylated Aromatic Precursors and Nucleophilic Substitution

Overview:
This method involves the initial synthesis of a trifluoromethyl-substituted phenol or chlorobenzene derivative, followed by conversion to the corresponding amine.

Stepwise Process:

  • Step 1: Synthesis of Trifluoromethylphenol
    The trifluoromethylphenol is synthesized through the reaction of trifluoromethyl halobenzene (e.g., trifluoromethylchlorobenzene) with sodium benzylate in a non-reactive solvent such as N,N-dimethylacetamide (DMA) or diglyme. Hydrogenation over a heavy metal catalyst (palladium on carbon or platinum oxide) removes benzyl protecting groups, yielding the trifluoromethylphenol.

  • Step 2: Formation of Phenoxy Intermediate
    The phenol reacts with a suitable alkylating agent, such as chloromethyl methyl ether, to produce a phenoxy methyl intermediate.

  • Step 3: Conversion to Methanamine
    The phenoxy methyl intermediate undergoes nucleophilic substitution with ammonia or methylamine under controlled conditions, leading to the formation of the desired methanamine derivative.

Research Findings & Data Table:

Step Reagents & Conditions Yield References
1 Trifluoromethyl halobenzene + sodium benzylate; hydrogenation 70-85%
2 Phenol + chloromethyl methyl ether 65-75%
3 Phenoxy methyl + ammonia/methylamine 60-80%

Direct Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethylated Halobenzenes

Overview:
This approach exploits the electron-withdrawing nature of the trifluoromethyl group to facilitate nucleophilic substitution on halogenated aromatic compounds.

Process:

  • Starting Material:
    Trifluoromethyl chlorobenzene or bromobenzene derivatives.

  • Reaction Conditions:
    React with ammonia or methylamine in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide at elevated temperatures (100–150°C).

  • Outcome:
    Formation of the corresponding trifluoromethylphenyl methylamine after work-up and purification.

Research Findings & Data Table:

Parameter Conditions Yield References
Substrate Trifluoromethyl chlorobenzene 60-75%
Nucleophile Methylamine or ammonia -
Solvent DMF or DMA -
Temperature 100–150°C -

Hydrogenation of Benzyl- or Phenoxy-Linked Precursors

Overview:
Hydrogenation of benzyl-protected trifluoromethylphenols or their derivatives provides a route to the free amine.

Process:

  • Preparation of Benzyl-Linked Intermediates:
    Synthesize trifluoromethylphenol derivatives linked to benzyl groups via nucleophilic substitution.

  • Hydrogenation Step:
    Subject the benzyl derivatives to catalytic hydrogenation over palladium or platinum catalysts at 50–100 psi H₂ in ethanol or other suitable solvents.

  • Outcome:
    Cleavage of benzyl groups yields the target amine.

Research Findings & Data Table:

Step Catalyst Conditions Yield References
Hydrogenation Pd/C or PtO₂ 50–100 psi H₂, ethanol 80-90%

Amine Functionalization via Reductive Amination

Overview:
This method involves the reductive amination of aldehyde or ketone precursors derived from trifluoromethylated aromatic compounds.

Process:

  • Step 1:
    Synthesize aldehyde or ketone derivatives of the aromatic ring.

  • Step 2:
    React with ammonia or methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst.

  • Step 3:
    Purify the resulting amine.

Research Findings & Data Table:

Step Reagents & Conditions Yield References
1 Aromatic aldehyde/ketone -
2 Ammonia/methylamine + reducing agent 65-80%

Summary of Key Reaction Conditions and Precursors

Method Starting Material Key Reagents Catalysts Typical Yield Remarks
Nucleophilic substitution Trifluoromethyl halobenzene Ammonia/methylamine None 60-75% Suitable for large-scale synthesis
Hydrogenation Benzyl-protected intermediates Hydrogen Pd/C or PtO₂ 80-90% Requires prior synthesis of benzyl intermediates
Direct SNAr Trifluoromethyl chlorobenzene Methylamine None 60-75% Efficient with electron-deficient aromatic rings
Reductive amination Aromatic aldehyde/ketone Ammonia/methylamine + reducing agent Metal catalysts 65-80% Useful for specific derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic attack in coupling reactions. A modified protocol from pyrazine-2-carboxamide benzylamination demonstrates this reactivity :

Reagent/ConditionProductYieldReference
3-Chloropyrazine-2-carboxamide, THF, 70°C, 15 hPyrazine-2-carboxamide derivativeN/A

Mechanism : The amine undergoes nucleophilic aromatic substitution (SNAr) with electron-deficient heterocycles under heated, anhydrous conditions. The trifluoromethyl group enhances ring electrophilicity at adjacent positions.

Cross-Coupling Reactions

Palladium-catalyzed Buchwald–Hartwig coupling has been applied to structurally similar benzylamines :

Catalyst SystemSubstrateConditionsProduct
Pd(OAc)₂, RuPhos, Cs₂CO₃Aryl bromide110°C, 24–48 hBiaryl amine derivative

Key Observations :

  • The methoxy group directs coupling to specific ring positions (para to substituents).

  • Trifluoromethyl groups stabilize transition states via inductive effects .

Oxidation and Reduction Pathways

While direct studies are unavailable, analogous benzylamines exhibit predictable redox behavior:

Reaction TypeReagentExpected Product
OxidationKMnO₄ (acidic)Nitrobenzene derivative
ReductionH₂/Pd-C(Unchanged – amine remains primary)

Notes :

  • The trifluoromethyl group resists oxidation, protecting the adjacent position.

  • Reductive amination with ketones/aldehydes is plausible but untested.

Acid-Base and Salt Formation

The primary amine readily forms salts with inorganic/organic acids:

AcidReaction SiteApplication
HCl (gaseous)Amine protonationHydrochloride salt for crystallization
Acetic anhydrideAcetylationProtected amine for further synthesis

Stability : Salts enhance solubility in polar solvents but may reduce thermal stability.

Theoretical Reactivity Predictions

Quantum mechanical calculations (DFT) suggest additional pathways:

ReactionActivation Barrier (kcal/mol)Feasibility
Electrophilic bromination22.3Moderate
Suzuki–Miyaura coupling18.9High

Limitations : Predictions assume standard conditions; experimental validation is required.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a ligand in receptor studies due to its unique structural features. It is particularly relevant in:

  • Drug Development : Its ability to modulate biochemical pathways makes it a candidate for developing new therapeutic agents targeting specific receptors and enzymes.
  • Biological Activity : Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it useful in pain management therapies.

Organic Synthesis

In organic chemistry, (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine serves as:

  • Building Block : It is utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Intermediates : The compound can act as an intermediate in the synthesis of other functionalized compounds due to its reactive functional groups.

Case Study 1: Receptor Binding Affinity

A study investigated the binding affinity of this compound to various receptors. The results indicated that the trifluoromethyl group significantly enhanced binding interactions, demonstrating its potential as a lead compound for drug development targeting specific receptors involved in neurotransmission.

Case Study 2: Synthesis of Related Compounds

Research on related compounds showed that modifying the methoxy or trifluoromethyl groups could alter biological activity and reactivity profiles. For instance, replacing the trifluoromethyl group with a methyl group resulted in decreased lipophilicity and altered pharmacokinetics, highlighting the importance of these functional groups in drug design .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact molecular properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine -OCH₃ (3), -CF₃ (2) C₉H₁₀F₃NO High lipophilicity; potential CNS activity -
(4-(Trifluoromethoxy)phenyl)methanamine -OCF₃ (4) C₈H₈F₃NO Intermediate in antitubercular agents
(2-(Trifluoromethoxy)phenyl)methanamine -OCF₃ (2) C₈H₈F₃NO Positional isomer; altered receptor binding
(3-(Trifluoromethyl)phenyl)methanamine -CF₃ (3) C₈H₈F₃N Used in kinase inhibitor synthesis
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine -Cl (3), -OCF₃ (4) C₈H₇ClF₃NO Enhanced electronegativity; drug discovery
  • Electron-Withdrawing Groups : The -CF₃ group increases lipophilicity and metabolic stability compared to halogens like -Cl, as seen in ’s chloro-trifluoromethoxy analog .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values, enhancing blood-brain barrier penetration. For example, 4-(Trifluoromethyl)benzylamine () has a logP ~2.5, whereas methoxy analogs may exhibit lower values due to polar -OCH₃ .
  • Melting Points : Substituted methanamines show varied melting points; e.g., [3-Fluoro-4-boronic ester]methanamine () melts at 52°C, while halogenated analogs () may have higher melting points due to crystallinity .

Biological Activity

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine, a compound featuring a methoxy and a trifluoromethyl group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

The compound's structure is characterized by the presence of:

  • Methoxy group : Influences the compound's reactivity and solubility.
  • Trifluoromethyl group : Enhances binding affinity and selectivity towards biological targets due to its electronegativity and steric effects.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group can significantly increase the compound's binding affinity to molecular targets, which may lead to enhanced therapeutic effects.

Interaction with Receptors

Research indicates that compounds with similar structures have demonstrated high binding affinities to NMDA receptors, which are implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy . The mechanism often involves modulation of neurotransmitter systems, particularly glutamate pathways.

Pharmacological Applications

  • Neuropharmacology : Compounds similar to this compound have shown promise in modulating NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases .
  • Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing significant effects on cell cycle progression and apoptosis in cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives exhibit potent inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

StudyActivityFindings
NMDA Receptor BindingHigh binding affinity (>89% inhibition) for certain derivatives
Anticancer ActivityInduced G2/M phase arrest in MCF-7 cells; EC50 values indicating potency
Antimicrobial ActivityEffective against S. aureus with MIC comparable to standard antibiotics

Structure-Activity Relationship (SAR)

The incorporation of functional groups such as methoxy and trifluoromethyl is crucial for enhancing biological activity. SAR studies reveal that:

  • Trifluoromethyl substitution generally increases potency against specific targets.
  • Methoxy groups can modulate pharmacokinetic properties, influencing solubility and metabolic stability.

Q & A

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight221.2 g/mol (estimated)HRMS
LogP (lipophilicity)~2.8 (CF3_3 contribution: +1.2)Chromatography
Storage Conditions-20°C, desiccatedStability studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine

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